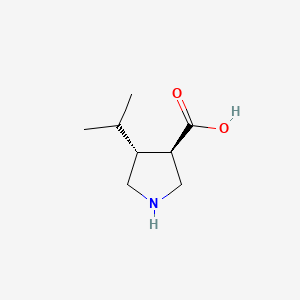

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid

概要

説明

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions with biological targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, which can produce the desired stereoisomer with high selectivity . This reaction involves the use of a dipolarophile and an achiral ylide precursor, followed by reduction and crystallization steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that can produce the compound in high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

化学反応の分析

Hydrolysis of Ester Derivatives

The carboxylic acid can be regenerated from its ester derivatives via hydrolysis. For example, methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

Acidic : HCl or H₂SO₄ in water/THF, reflux (60–80°C).

-

Basic : NaOH or LiOH in methanol/water, room temperature to 60°C.

Mechanism : Nucleophilic acyl substitution, where the ester’s alkoxy group is replaced by a hydroxyl group .

Amidation and Coupling Reactions

The carboxylic acid participates in amidation reactions to form bioactive derivatives. Coupling agents like DCC (dicyclohexylcarbodiimide) facilitate bond formation with amines.

Example :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzylamine | trans-4-Isopropylpyrrolidine-3-carboxamide | 75–85% | DCC, DMAP, CH₂Cl₂, 0°C→RT |

Key Insight : Stereochemistry at C3 and C4 positions influences regioselectivity during coupling .

Esterification and Protection Strategies

The carboxylic acid can be esterified to improve solubility or stability. Common methods include Fischer esterification or diazomethane-mediated methylation .

Reaction Table :

| Esterification Method | Reagent | Product | Notes |

|---|---|---|---|

| Fischer | Methanol/H₂SO₄ | Methyl ester | Requires heat (reflux) . |

| Diazomethane | CH₂N₂ (ether solution) | Methyl ester | Room temperature, rapid . |

Application : Ester derivatives are intermediates in drug synthesis (e.g., anticonvulsants) .

Decarboxylation Under Thermal Conditions

Thermal decarboxylation removes the carboxylic acid group, forming a pyrrolidine derivative. This reaction is observed under high-temperature conditions (>200°C) .

Mechanism :

Example :

Cyclization and Ring-Opening Reactions

The compound’s rigid pyrrolidine ring can undergo functionalization. For instance, reaction with aldehydes or ketones forms spirocyclic derivatives .

Case Study :

-

Reactant : Formaldehyde

-

Product : Spiro-pyrrolidine-oxirane

Stereochemical Impact : The trans-configuration directs ring-opening reactions to favor axial attack .

科学的研究の応用

Neurological Disorders

The compound has shown potential in treating various neurological disorders. According to a patent, it is effective against conditions such as epilepsy, faintness attacks, and hypokinesia. The compound exhibits protective effects against cramp induced by thiosemicarbazide and cardiazole cramp, indicating its utility in managing muscle spasms and related neurological symptoms .

Table 1: Neurological Disorders Targeted by (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic Acid

| Disorder | Application |

|---|---|

| Epilepsy | Anticonvulsant properties |

| Faintness Attacks | Protective effects |

| Hypokinesia | Improvement in motor function |

| Cranial Trauma | Supportive therapy |

Pain Management

The compound is also noted for its analgesic properties. It has been proposed for the treatment of various pain syndromes, including inflammatory pain, neuropathic pain, and chronic pain conditions such as arthritis and diabetic neuropathy. The effectiveness of the compound in alleviating pain symptoms suggests its role as a versatile analgesic agent .

Table 2: Pain Conditions Addressed by this compound

| Pain Condition | Application |

|---|---|

| Inflammatory Pain | Anti-inflammatory effects |

| Neuropathic Pain | Pain relief in nerve damage |

| Chronic Pain | Long-term management strategies |

Mechanistic Insights

Recent studies have explored the mechanistic pathways through which this compound exerts its effects. The compound is believed to interact with neurotransmitter systems, particularly those involved in pain perception and mood regulation. Its potential as a neuroprotective agent makes it a candidate for further research in neurodegenerative diseases .

Efficacy in Animal Models

Research utilizing animal models has demonstrated the efficacy of this compound in reducing seizure frequency and severity in models of epilepsy. In one study, administration of the compound resulted in a significant decrease in convulsive episodes compared to control groups .

Clinical Implications

Clinical implications of this compound extend to geriatric patients who are often susceptible to neurological disorders. Its safety profile and therapeutic benefits suggest that it could be integrated into treatment regimens for elderly patients suffering from conditions like depression and anxiety alongside neurological disorders .

作用機序

The mechanism of action of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .

類似化合物との比較

Similar Compounds

Similar compounds to (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid include other pyrrolidine derivatives, such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and various piperidine derivatives .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the study of stereochemistry and its effects on biological activity .

生物活性

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family, notable for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₃NO₂

- CAS Number : 1260596-99-3

- Molecular Weight : 143.18 g/mol

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. It can modulate enzyme activity by binding to active sites or allosteric sites, affecting metabolic pathways.

- Receptor Binding : It may act as a ligand for specific receptors, influencing signal transduction processes in cells.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models, indicating potential applications in epilepsy treatment .

- Antitumor Properties : Some derivatives of pyrrolidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer therapies .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

In a study examining the neuroprotective effects of pyrrolidine derivatives, this compound was administered to transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups. This suggests a mechanism involving modulation of neuroinflammatory pathways .

Table 2: Comparison with Related Pyrrolidine Derivatives

特性

IUPAC Name |

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULSPPHDFWDLL-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。